molecular formula C18H18ClNO3 B14051482 2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid

2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid

Cat. No.: B14051482
M. Wt: 331.8 g/mol
InChI Key: QDRACQUNFMXKRD-UHFFFAOYSA-N
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Description

2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid is a complex organic compound with a unique structure that combines a chlorinated phenol, a phenylmethylidene group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid typically involves a multi-step process. One common method starts with the chlorination of phenol to produce 5-chloro-2-hydroxyphenyl. This intermediate is then reacted with benzaldehyde under basic conditions to form the phenylmethylidene derivative. The final step involves the condensation of this intermediate with 3-methylbutanoic acid in the presence of an amine catalyst to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization, distillation, or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The phenolic and imine groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid is unique due to its combination of a chlorinated phenol, a phenylmethylidene group, and an amino acid derivative.

Properties

IUPAC Name

2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11(2)16(18(22)23)20-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21/h3-11,16,21H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRACQUNFMXKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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